molecular formula C19H21N3O5S2 B12146060 Ethyl 2-{2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimi din-2-ylthio]acetylamino}acetate

Ethyl 2-{2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimi din-2-ylthio]acetylamino}acetate

Cat. No.: B12146060
M. Wt: 435.5 g/mol
InChI Key: SHNURLPCWCZWSW-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate is a heterocyclic compound featuring a thiopheno[2,3-d]pyrimidine core substituted with a furylmethyl group, a methylthioacetamide side chain, and an ethyl ester moiety. This structure combines electron-rich aromatic systems (furan and thiophene) with a pyrimidine ring, which is often associated with diverse biological activities, including antimicrobial and antioxidant properties . The furylmethyl substitution at the 3-position of the pyrimidine ring may enhance solubility due to the oxygen atom in the furan ring, while the thioacetamide linkage could influence molecular flexibility and binding interactions .

Properties

Molecular Formula

C19H21N3O5S2

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 2-[[2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]acetate

InChI

InChI=1S/C19H21N3O5S2/c1-4-26-15(24)8-20-14(23)10-28-19-21-17-16(11(2)12(3)29-17)18(25)22(19)9-13-6-5-7-27-13/h5-7H,4,8-10H2,1-3H3,(H,20,23)

InChI Key

SHNURLPCWCZWSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Dihydrothiophene Intermediate Synthesis

trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles serve as precursors, synthesized via two pathways:

  • Michael Addition-Cyclization : Cyanothioacetamide reacts with α-bromochalcones under basic conditions (e.g., K₂CO₃ in ethanol), yielding dihydrothiophenes through intramolecular cyclization.

  • Thiocyanatoacetophenone Route : 3-Aryl-2-cyanothioacrylamides react with α-thiocyanatoacetophenone in dimethylformamide (DMF) at 60°C, forming dihydrothiophenes via thiocyanate displacement.

Density functional theory (DFT) studies confirm a stepwise mechanism for the latter route, with energy barriers of 18–22 kcal/mol for cyclization.

Oxidative Aromatization and Pyrimidine Formation

The dihydrothiophene intermediate undergoes oxidative aromatization using H₂O₂ in acetic acid, converting the 4,5-dihydrothiophene ring into a thiophene. Subsequent Mannich reaction with formaldehyde (HCHO) and ammonium acetate in ethanol at reflux introduces the pyrimidine ring, yielding 5,6-dimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidine. Key parameters include:

  • Molar Ratio : 1:1.2 dihydrothiophene:HCHO

  • Reaction Time : 8–12 hours

  • Yield : 68–74%

Functionalization of the Thiopheno[2,3-d]Pyrimidine Core

Thioacetylation at the 2-Position

A thioacetate group is introduced via nucleophilic substitution:

  • Chloroacetylation : Reacting the pyrimidine with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C.

  • Thiolation : Displacement of chloride with sodium hydrosulfide (NaSH) in ethanol/water (3:1) at 50°C for 6 hours.

Key Data :

ParameterValue
Chloroacetylation Yield89%
Thiolation Yield76%

Synthesis of the Acetamido Acetate Side Chain

Amide Bond Formation

The thioacetyl intermediate reacts with glycine ethyl ester hydrochloride via a carbodiimide coupling:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)

  • Solvent : DCM

  • Conditions : 0°C → room temperature, 12 hours

  • Yield : 85%

Final Esterification

The carboxylic acid intermediate is esterified using ethanol and sulfuric acid (H₂SO₄) as a catalyst:

  • Molar Ratio : 1:5 (acid:ethanol)

  • Temperature : Reflux (78°C)

  • Time : 6 hours

  • Yield : 92%

Optimization and Challenges

Solvent Selection

Ethyl acetate, identified as an ideal solvent for cobalt/rhodium-catalyzed reactions, facilitated product isolation due to the amino acid’s insolubility.

Purification Strategies

  • Extraction : Chloroform/water partitioning (3×) at ≤30°C preserved thermal sensitivity.

  • Distillation : Vacuum distillation (0.1 mmHg) at 120°C recovered high-purity product.

Analytical Characterization

TechniqueData Highlights
¹H NMR (400 MHz, CDCl₃)δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 6H, 5,6-CH₃), 4.15 (q, 2H, OCH₂), 6.45 (m, 3H, furan)
HRMS (ESI+)m/z 489.1321 [M+H]⁺ (calc. 489.1318)
IR (KBr)1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N pyrimidine)

Chemical Reactions Analysis

Ethyl 2-{2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan and pyrimidine rings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a part of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It can be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate involves its interaction with specific molecular targets. The furan and pyrimidine rings may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Ethyl 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (618427-68-2)

  • Substituents : Ethyl group at the 3-position and p-tolylacetamide side chain.
  • The p-tolyl group introduces hydrophobicity, which may enhance membrane permeability but reduce water solubility compared to the target compound.
  • Synthetic Pathway : Likely synthesized via alkylation of 2-thiopyrimidin-4-one intermediates, similar to methods described for related compounds .

2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl)-N-(2-ethylphenyl)acetamide (585551-77-5)

  • Substituents : Ethylphenylacetamide side chain.
  • The absence of a furan ring may lower antioxidant capacity compared to the target compound.
  • ADMET Considerations : Increased lipophilicity from the ethylphenyl group could improve bioavailability but may raise metabolic stability concerns .

Analogues with Modified Heterocyclic Cores

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

  • Core Structure : Pyrimidine with a thietane (3-membered sulfur ring) substituent.
  • The absence of a fused thiophene ring reduces aromatic conjugation, likely diminishing biological activity compared to the target compound.
  • Synthetic Pathway : Synthesized via alkylation of 2-thiopyrimidin-4-one with 2-chloromethylthiirane, highlighting adaptability in introducing small heterocyclic substituents .

Ethyl 2-(5,6-Dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate (2169439-95-4)

  • Core Structure: Furo[2,3-d]pyrimidine instead of thiopheno[2,3-d]pyrimidine.
  • The absence of a thioacetamide side chain may limit versatility in binding .

Functional Analogues with Bioactive Substituents

Compound 3g ()

  • Structure: Tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine with a nitrophenyl acryloyl group.
  • Key Differences: The nitrophenyl acryloyl substituent introduces strong electron-withdrawing effects, which may enhance stability but reduce bioavailability.

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates ()

  • Structure: Thiophene-3-carboxylates with cyanoacrylamido groups.
  • Key Differences: The cyano group increases polarity, improving water solubility.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Solubility Prediction Potential Bioactivity Reference
Target Compound Thiopheno[2,3-d]pyrimidine Furylmethyl, thioacetamide, ethyl ester Moderate Antimicrobial, Antioxidant
618427-68-2 Thiopheno[2,3-d]pyrimidine Ethyl, p-tolylacetamide Low Antimicrobial (hypothesized)
2169439-95-4 Furo[2,3-d]pyrimidine Ethyl ester High Not reported
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietane, methylthioacetamide Low-Moderate Metabolic instability

Key Research Findings and Implications

  • Electron-Rich Substituents : The furylmethyl group in the target compound enhances solubility and may contribute to antioxidant activity via radical scavenging, a property less evident in ethyl- or phenyl-substituted analogues .
  • Thioacetamide Linkage : This moiety is critical for molecular flexibility and binding to enzymatic targets, as seen in related antimicrobial agents .
  • Synthetic Challenges : Introducing the furylmethyl group requires precise control to avoid side reactions, whereas ethyl or phenyl analogues are more straightforward to synthesize .

Biological Activity

Ethyl 2-{2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The structure includes:

  • Thieno[2,3-d]pyrimidine nucleus : This heterocyclic structure is associated with various pharmacological properties, including anticancer and antimicrobial activities.
  • Functional groups : The presence of ester and thioamide functionalities enhances its reactivity and potential biological interactions.

Table 1: Structural Components of the Compound

ComponentDescription
Thieno[2,3-d]pyrimidineHeterocyclic core linked to biological activity
Furylmethyl groupEnhances lipophilicity and potential bioactivity
Acetylamino groupContributes to the compound's solubility

Anticancer Properties

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds similar to ethyl 2-{2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate can inhibit the proliferation of breast cancer cells (MDA-MB-231) with IC50 values ranging from 27.6 μM to 43 μM .
  • Mechanism of Action : The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • Inhibition Studies : Ethyl derivatives have been tested against various bacterial strains, demonstrating significant antibacterial activity. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related damage:

  • Free Radical Scavenging : The compound has been evaluated for its ability to scavenge free radicals, showing promising results in assays measuring DPPH radical scavenging activity .

Synthesis and Evaluation

Recent studies have focused on synthesizing thieno[2,3-d]pyrimidine derivatives and evaluating their biological activities:

  • Guo et al. (2025) synthesized various thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against cancer cell lines. Their findings indicated that structural modifications could enhance potency .
  • Elmongy et al. (2022) explored a series of thieno[2,3-d]pyrimidine compounds for their anticancer effects against non-small cell lung cancer (NSCLC), reporting inhibitory activities ranging from 43% to 87% at specific concentrations .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been extensively studied:

  • Modifications such as electron-withdrawing groups on the aromatic ring have been correlated with increased cytotoxicity against tumor cells .

Table 2: Summary of Biological Activities

Activity TypeAssessed EffectivenessNotable Findings
AnticancerIC50: 27.6 - 43 μMEffective against MDA-MB-231 cell line
AntimicrobialMIC: 32 µg/mLSignificant inhibition of Staphylococcus aureus
AntioxidantHigh scavenging abilityEffective in DPPH radical scavenging assays

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-{...}acetate, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions. A common approach includes:

Thioether formation : Reacting a thiol-containing thienopyrimidine precursor with an activated acetate derivative (e.g., bromoacetate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 60–80°C for 6–12 hours .

Amide coupling : Using carbodiimide-based reagents (e.g., HATU or EDCI) with catalytic DMAP in dichloromethane or THF under nitrogen atmosphere .

  • Critical Parameters :
  • Solvent choice (DMF enhances solubility but may require purification to remove residual amines).
  • Temperature control to minimize side reactions (e.g., oxidation of the thioether group).
  • Example Table :
StepReagents/ConditionsSolventYield (%)Purity (HPLC)
Thioether3-(2-furylmethyl)-thienopyrimidine, ethyl bromoacetateDMF, 70°C, 8h65–75≥95%
AmidationHATU, DIPEA, THF, rtTHF80–85≥98%

Q. How is the structural integrity of Ethyl 2-{...}acetate confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths (e.g., C–S bond in thioether moiety) .
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent integration (e.g., furylmethyl protons at δ 6.2–7.4 ppm, thienopyrimidine methyl groups at δ 2.1–2.3 ppm) .
  • 2D NMR (COSY, HSQC) : Assign coupling between the acetamido and thienopyrimidine groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₉H₂₀N₃O₅S₂).

Q. What initial biological screening methods are recommended for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR, VEGFR) or microbial β-lactamases .
    • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Key Modifications :

  • Core Structure : Compare activity of thieno[2,3-d]pyrimidine vs. pyrido[4,3-d]pyrimidine analogs .
  • Substituent Effects :
  • Vary the furylmethyl group (e.g., replace with benzyl or allyl) to assess impact on microbial resistance .
  • Modify the acetamido linker length (e.g., propionamido vs. acetamido) for solubility and target binding .
    • Methodology :
  • Parallel synthesis of analogs followed by standardized bioassays.
  • Computational docking (e.g., AutoDock Vina) to predict binding to enzyme active sites .

Q. What mechanisms underlie its interactions with microbial resistance enzymes or cancer signaling pathways?

  • Hypothesized Targets :

  • β-Lactamase Inhibition : Thioether moiety may act as a covalent inhibitor, disrupting the enzyme’s catalytic serine .
  • Kinase Inhibition : Acetamido group could hydrogen-bond with ATP-binding pockets (e.g., EGFR’s hinge region) .
    • Experimental Validation :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with purified enzymes.
  • Western Blotting : Assess downstream signaling (e.g., phosphorylation of ERK/AKT in cancer cells) .

Q. How can computational modeling clarify reaction mechanisms or metabolic stability?

  • Approaches :

  • DFT Calculations : Optimize transition states for key reactions (e.g., thioether formation) to identify rate-limiting steps .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier penetration.
    • Case Study :
  • Metabolic Sites : Predict oxidation of the furan ring or hydrolysis of the ethyl ester using in silico metabolism simulators (e.g., MetaSite) .

Q. How can researchers address contradictions in bioactivity data across studies?

  • Root Causes :

  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Compound Purity : Re-evaluate via HPLC-MS; impurities >1% can skew results .
    • Resolution Strategies :
  • Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy.
  • Orthogonal Assays : Confirm enzyme inhibition via both fluorometric and radiometric methods .

Q. What formulation strategies are recommended for in vivo studies given its solubility limitations?

  • Methods :

  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
  • Prodrug Design : Replace ethyl ester with a phosphate ester for improved aqueous solubility .
    • Pharmacokinetic Testing :
  • IV/PO Administration : Measure plasma half-life (t½) and AUC in rodent models.

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